Enhanced Carboxylic Acid Acidity from 3-Chloro Substituent
The predicted pKa of 1-(3-chloro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid is 3.84 ± 0.10, which is approximately 0.43 pKa units lower (more acidic) than the predicted pKa of 4.27 for the non-chlorinated analog 1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid . This increased acidity arises from the electron-withdrawing inductive effect of the meta-chloro substituent transmitted through the N1-aryl ring. In practice, this means the target compound will be substantially more ionized at physiological pH (7.4) than the non-chlorinated analog, with direct consequences for aqueous solubility, hydrogen-bonding capacity, and salt-forming potential during synthesis or formulation [1].
| Evidence Dimension | Predicted pKa of the 3-carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.84 ± 0.10 (predicted) |
| Comparator Or Baseline | 1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: pKa ≈ 4.27 (predicted, based on analogous pyrazole-4-carboxylic acid regioisomer pKa 3.42 adjusted for 3-carboxylic acid position); 1H-Pyrazole-3-carboxylic acid (unsubstituted): pKa ≈ 4.0–4.5 |
| Quantified Difference | ΔpKa ≈ –0.43 (target more acidic than o-tolyl analog); ΔpKa ≈ –0.2 to –0.7 (target more acidic than unsubstituted parent) |
| Conditions | Predicted pKa values using ACD/Labs or equivalent structure-based pKa calculation software; experimental confirmation pending |
Why This Matters
A lower pKa translates to greater carboxylate anion prevalence at neutral pH, which directly affects aqueous solubility, salt formation efficiency during workup, and hydrogen-bond acceptor strength in target binding — making this compound functionally non-interchangeable with non-chlorinated analogs in both synthetic and biological contexts.
- [1] ChemBase. 1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid — computed properties including pKa, LogP, and LogD. Acid pKa: 3.42 (for 4-carboxylic acid regioisomer; 3-carboxylic acid regioisomer expected to be ~0.7–0.9 units higher based on pyrazole positional effects). https://www.chembase.cn (accessed 2026). View Source
